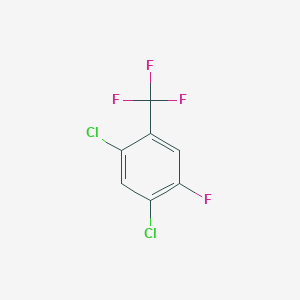

1,5-二氯-2-氟-4-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H2Cl2F4 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene” consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoromethyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

科学研究应用

农业化学和制药行业

该化合物用于合成三氟甲基吡啶,三氟甲基吡啶是活性农药和药物成分的关键结构基序 . 三氟甲基吡啶 (TFMP) 衍生物主要用于作物病虫害防治 . 20 多种新型含 TFMP 的农药已获得 ISO 通用名称 . 在制药和兽医行业,5 种含有 TFMP 部分的药物和 2 种兽医产品已获得市场批准 .

作物保护产品的合成

2,3-二氯-5-(三氟甲基)吡啶 (2,3,5-DCTF) 是 TFMP 的衍生物,用作合成多种作物保护产品的化学中间体 .

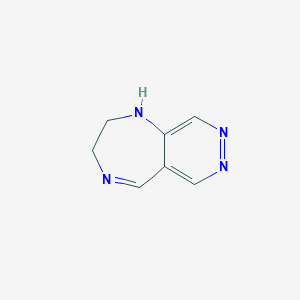

生物活性稠合杂环的制备

1,5-二氟-2,4-二硝基苯可以由 1,5-二氯-2-氟-4-(三氟甲基)苯制备,已被用于制备几种生物活性稠合杂环,例如吩嗪亚胺、1,5-苯并二氮杂卓-2-酮、苯并[1,4]氧杂嗪-3-酮、苯并[1,4]噻嗪-3-酮和吲哚 .

寡聚(芳胺)的制备

1,5-二氟-2,4-二硝基苯已被用于制备有趣的寡聚(芳胺),这些寡聚(芳胺)在溶液和固态中都表现出有趣的氢键和 π – π 相互作用 .

氮杂大环的制备

二氟二硝基苯可以由 1,5-二氯-2-氟-4-(三氟甲基)苯制备,已广泛用作单体单元,通过环寡聚反应化学制备不寻常的氮杂大环 .

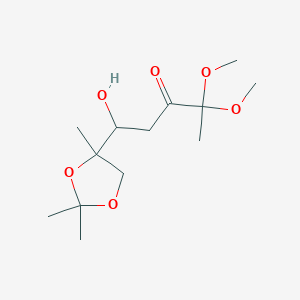

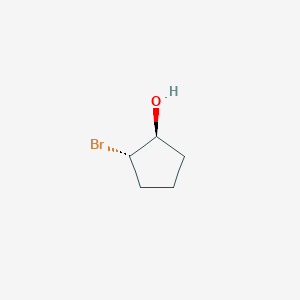

手性仲醇的色谱分离

作用机制

Target of Action

It’s known to be used as a reagent in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling, the compound likely interacts with a palladium catalyst and an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of the suzuki–miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.

Result of Action

The result of the action of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .

属性

IUPAC Name |

1,5-dichloro-2-fluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBPTCKJFRNICI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552902 |

Source

|

| Record name | 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112290-01-4 |

Source

|

| Record name | 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)